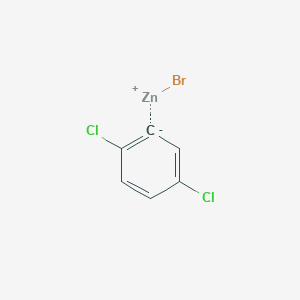
2,5-DichlorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DichlorophenylZinc bromide is an organozinc compound with the molecular formula C6H3BrCl2Zn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-DichlorophenylZinc bromide can be synthesized through the reaction of 2,5-dichlorophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
2,5−Dichlorophenyl bromide+Zn→2,5−DichlorophenylZinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and optimized reaction conditions can lead to higher throughput and better control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2,5-DichlorophenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is widely used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the organozinc reagent.
Major Products: The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
2,5-DichlorophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It can be employed in the modification of biomolecules for studying biological processes.
Medicine: The compound is used in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-DichlorophenylZinc bromide involves the formation of a reactive organozinc intermediate that can undergo various transformations. The zinc atom acts as a nucleophile, facilitating the transfer of the phenyl group to other molecules. This reactivity is harnessed in coupling reactions to form new carbon-carbon bonds.
Comparison with Similar Compounds
- PhenylZinc bromide
- 2-ChlorophenylZinc bromide
- 4-BromophenylZinc bromide
Comparison: 2,5-DichlorophenylZinc bromide is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other organozinc reagents, it offers distinct advantages in terms of regioselectivity and the ability to introduce chlorine substituents into target molecules.
Properties
Molecular Formula |
C6H3BrCl2Zn |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
bromozinc(1+);1,4-dichlorobenzene-6-ide |
InChI |
InChI=1S/C6H3Cl2.BrH.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI Key |
WYMPVRPFSVZFCX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=[C-]C=C1Cl)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















